molecular formula C27H24N8O B12426624 Dot1L-IN-2 CAS No. 1940206-71-2

Dot1L-IN-2

Cat. No.: B12426624
CAS No.: 1940206-71-2
M. Wt: 476.5 g/mol
InChI Key: RQVLGMREYUFLPQ-UHFFFAOYSA-N
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Description

Dot1L-IN-2 is a potent and selective inhibitor of the enzyme histone lysine methyltransferase disruptor of telomeric silencing 1-like (DOT1L). This enzyme is responsible for the methylation of lysine 79 on histone H3, a modification that plays a crucial role in gene expression regulation. This compound has shown significant potential in scientific research, particularly in the study of epigenetic modifications and their implications in various diseases, including leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dot1L-IN-2 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

Dot1L-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further studies and applications .

Scientific Research Applications

Dot1L-IN-2 has a wide range of scientific research applications, including:

    Epigenetic Studies: It is used to study the role of histone methylation in gene expression and chromatin remodeling.

    Cancer Research: this compound is particularly valuable in leukemia research, where it helps in understanding the role of DOT1L in leukemogenesis.

    Drug Development: The compound is used in the development of new therapeutic agents targeting epigenetic modifications.

    Biological Studies: It aids in the study of various biological processes, including cell differentiation and development

Mechanism of Action

Dot1L-IN-2 exerts its effects by inhibiting the enzymatic activity of DOT1L. This inhibition prevents the methylation of lysine 79 on histone H3, leading to alterations in gene expression. The compound specifically binds to the active site of DOT1L, blocking its interaction with the histone substrate. This results in the suppression of downstream signaling pathways involved in cell proliferation and survival, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    EPZ-5676: Another potent DOT1L inhibitor with similar applications in leukemia research.

    SGC0946: A compound with higher potency and improved solubility compared to Dot1L-IN-2.

Uniqueness

This compound is unique due to its high selectivity and potency as a DOT1L inhibitor. Its ability to inhibit DOT1L at very low concentrations makes it a valuable tool in both research and potential therapeutic applications. Additionally, its oral bioavailability enhances its usability in various experimental settings .

Properties

CAS No.

1940206-71-2

Molecular Formula

C27H24N8O

Molecular Weight

476.5 g/mol

IUPAC Name

4-N-methyl-2-N-[2-methyl-1-[2-(3-methylimidazo[4,5-b]pyridin-6-yl)oxyphenyl]indol-6-yl]pyrimidine-2,4-diamine

InChI

InChI=1S/C27H24N8O/c1-17-12-18-8-9-19(32-27-29-11-10-25(28-2)33-27)13-23(18)35(17)22-6-4-5-7-24(22)36-20-14-21-26(30-15-20)34(3)16-31-21/h4-16H,1-3H3,(H2,28,29,32,33)

InChI Key

RQVLGMREYUFLPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C3=CC=CC=C3OC4=CC5=C(N=C4)N(C=N5)C)C=C(C=C2)NC6=NC=CC(=N6)NC

Origin of Product

United States

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